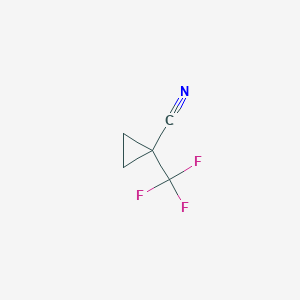

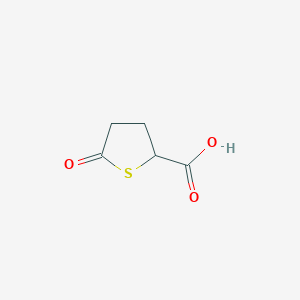

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

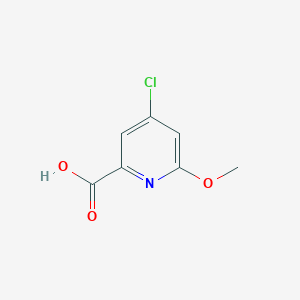

“Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .

Synthesis Analysis

A clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The advantages of this method include practical simplicity, high atom economy, short reaction times, and good yields of the products .科学的研究の応用

Antimicrobial Applications

One study focused on the synthesis of novel pyrrole derivatives to evaluate their antimicrobial activities. The research synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives through various chemical reactions. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring structure. The introduction of a methoxy group in the compounds further increased their antimicrobial efficacy, providing a new template for designing therapeutic agents against microbial infections (Hublikar et al., 2019).

Organic Synthesis and Catalysis

Another application was found in the synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters using iron-containing catalysts. This study achieved quantitative yields by reacting 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of these catalysts. The research proposed a probable reaction mechanism and determined the rate constants and energies of activation for the reaction steps, highlighting the efficiency of iron catalysts in organic synthesis (Khusnutdinov et al., 2010).

Supramolecular Chemistry

Research into the self-assembly of supramolecular structures utilized pyrrole-2-carboxylate derivatives. Two specific derivatives were synthesized and their assembly into hexagonal and grid structures was observed. This study discovered a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, demonstrating its robustness through density functional calculations. The findings suggest potential applications in crystal engineering for the development of advanced materials (Yin & Li, 2006).

特性

IUPAC Name |

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWTUXKKNIHFQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585131 |

Source

|

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride | |

CAS RN |

51827-12-4 |

Source

|

| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)

![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)